Methyl 2-((6-((methylsulfonyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)benzenecarboxylate

Description

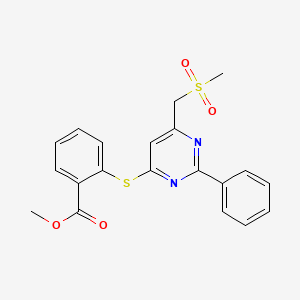

Methyl 2-((6-((methylsulfonyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)benzenecarboxylate is a synthetic small molecule featuring a pyrimidine core substituted with a methylsulfonylmethyl group at position 6 and a phenyl group at position 2. A sulfanyl (–S–) linker bridges the pyrimidine ring to a methyl benzoate moiety. The methylsulfonyl group enhances polarity and may influence binding affinity or metabolic stability, while the phenyl and benzoate groups contribute to lipophilicity and steric effects.

Properties

IUPAC Name |

methyl 2-[6-(methylsulfonylmethyl)-2-phenylpyrimidin-4-yl]sulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-26-20(23)16-10-6-7-11-17(16)27-18-12-15(13-28(2,24)25)21-19(22-18)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHNSLGGVVRWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2=NC(=NC(=C2)CS(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((6-((methylsulfonyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrimidine ring with a methylsulfonyl group.

- A benzenecarboxylate moiety .

- A sulfanyl group connecting the two aromatic systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Several studies have demonstrated that pyrimidine derivatives can inhibit various kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown:

- Potent inhibitory effects against CDK4/6 kinases, which are critical for cell cycle regulation .

- Induction of G1 arrest in tumor cell lines, leading to reduced proliferation .

Enzyme Inhibition

The compound may also act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Related compounds have been identified as selective COX-2 inhibitors, which suggests potential anti-inflammatory properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following observations have been made:

- The presence of a methylsulfonyl group enhances solubility and bioavailability.

- Substituents on the pyrimidine ring significantly affect cytotoxicity; for example, variations at the C-6 position can lead to increased potency against specific cancer cell lines .

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| C-2 | Increased cytotoxicity | 2-Pyridine |

| C-6 | Enhanced kinase inhibition | 6-Methyl |

| Aromatic Ring | Improved selectivity for COX-2 | 4-Trifluoromethyl |

Case Studies

- In Vitro Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of this compound exhibit significant cytotoxic effects, with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of approximately 0.015 μM against CDK6 .

- Animal Models : In vivo studies using mouse xenograft models showed that treatment with similar pyrimidine derivatives led to substantial tumor size reduction compared to controls, indicating potential for therapeutic applications in oncology .

- Mechanistic Studies : Further research into the mechanism of action revealed that these compounds induce apoptosis through the activation of intrinsic pathways, suggesting their utility as chemotherapeutic agents .

Scientific Research Applications

Structure and Composition

The compound's structure features a methyl benzenecarboxylate moiety linked to a pyrimidine ring substituted with a methylsulfonyl group. Its molecular formula is , and its molecular weight is approximately 346.4 g/mol. The presence of the methylsulfonyl group enhances its solubility and biological activity, making it a candidate for drug development.

Medicinal Chemistry

Methyl 2-((6-((methylsulfonyl)methyl)-2-phenyl-4-pyrimidinyl)sulfanyl)benzenecarboxylate has shown promising results in medicinal chemistry:

- Anticancer Activity : Studies have indicated that compounds containing pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth . This compound's structural characteristics may enhance its efficacy against certain cancer types.

- Anti-inflammatory Effects : The compound's sulfonamide functionality suggests potential as a cyclooxygenase inhibitor, which could mitigate inflammation . This application is particularly relevant in treating chronic inflammatory diseases.

Biochemical Research

In biochemical studies, this compound can serve as a tool for:

- Enzyme Inhibition Studies : Its ability to interact with various enzymes makes it suitable for investigating enzyme kinetics and mechanisms, particularly in the context of metabolic pathways involving sulfur-containing compounds.

- Receptor Binding Assays : The structural similarity to known ligands allows for exploration in receptor binding studies, potentially leading to the discovery of new therapeutic targets.

Drug Development

The compound's pharmacological profile indicates its potential as a lead compound in drug development:

- Oral Bioavailability : Preliminary studies suggest favorable pharmacokinetics, making it a candidate for oral administration formulations .

- Synergistic Effects : Research indicates that when combined with other agents, such as metformin, it may enhance therapeutic outcomes in conditions like diabetes by improving glucose metabolism .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of similar pyrimidine derivatives and their evaluation against cancer cell lines. The results demonstrated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells, suggesting that this compound could be further explored for its anticancer properties .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on compounds with sulfonamide groups and their effects on inflammation markers in vivo. The findings revealed that these compounds could reduce levels of pro-inflammatory cytokines, indicating that this compound might possess similar anti-inflammatory capabilities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations :

Core Structure: The target compound uses a pyrimidine core, similar to sulfonylurea herbicides (e.g., bensulfuron-methyl) . However, thieno-pyrimidine derivatives in EP 2 402 347 A1 feature a fused thiophene ring, enhancing planar rigidity for kinase binding .

Substituent Effects :

- The methylsulfonylmethyl group at position 6 increases polarity compared to methoxy/difluoromethoxy groups in sulfonylureas, possibly reducing soil persistence or improving solubility .

- The 2-phenyl group introduces steric bulk absent in sulfonylureas, which may hinder binding to acetolactate synthase (a herbicidal target) but enhance interactions with mammalian enzymes (e.g., kinases) .

Functional Implications: Sulfonylureas (e.g., bensulfuron-methyl) inhibit plant acetolactate synthase, but the target compound’s lack of a urea moiety suggests divergent mechanisms . Thieno-pyrimidines in EP 2 402 347 A1 show kinase inhibition via morpholino and piperazinyl groups; the target compound’s benzoate group may instead modulate pharmacokinetics (e.g., bioavailability) .

Research Findings and Hypotheses

- Agrochemical Potential: The structural similarity to sulfonylureas suggests herbicidal activity, but the phenyl group may reduce efficacy against plant targets. Computational docking studies are needed to verify this .

- Pharmaceutical Potential: The methylsulfonyl group is a common bioisostere for sulfonamides in kinase inhibitors. The compound’s sulfanyl linker and benzoate ester could serve as prodrug features, enhancing oral absorption .

- Metabolic Stability : The methyl ester in the benzoate moiety may undergo hydrolysis in vivo, generating a carboxylic acid metabolite with altered activity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.